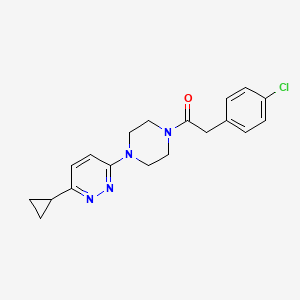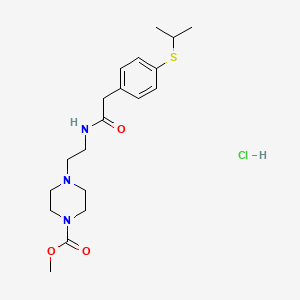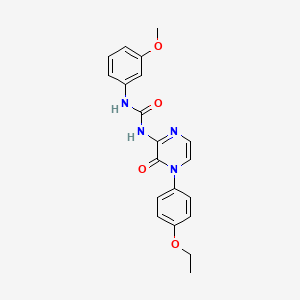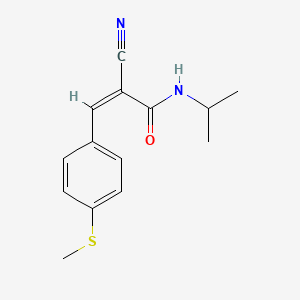
2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It has gained significant attention in the scientific community due to its potential therapeutic applications for various neurological and psychiatric disorders.
Mecanismo De Acción
2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone increases the levels of GABA in the brain, which has a calming and inhibitory effect on the central nervous system.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects, including increasing GABA levels in the brain, reducing seizures, and reducing anxiety symptoms. It has also been shown to have potential applications in the treatment of addiction, as it may help to reduce drug cravings and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone for lab experiments is its high selectivity and potency as a GABA transaminase inhibitor. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is its relatively short half-life, which may make it difficult to achieve sustained therapeutic effects.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone, including:
1. Further studies on its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression.
2. Development of more potent and selective GABA transaminase inhibitors based on the structure of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone.
3. Studies on the potential side effects and toxicity of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone, particularly with long-term use.
4. Studies on the pharmacokinetics and pharmacodynamics of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone, including its absorption, distribution, metabolism, and excretion.
5. Development of novel drug delivery systems for 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone, such as sustained-release formulations, to improve its therapeutic efficacy and reduce the frequency of dosing.
In conclusion, 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is a potent and selective inhibitor of the enzyme GABA transaminase, which has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Métodos De Síntesis
2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 6-cyclopropylpyridazine-3-carboxylic acid to form the corresponding acid chloride. This is then reacted with piperazine to form the intermediate, which is subsequently reduced to 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, which may help to reduce seizures and anxiety symptoms.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c20-16-5-1-14(2-6-16)13-19(25)24-11-9-23(10-12-24)18-8-7-17(21-22-18)15-3-4-15/h1-2,5-8,15H,3-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFHALLHAVMKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2623262.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623263.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
![2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2623265.png)
![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2623272.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2623273.png)
![N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2623274.png)



